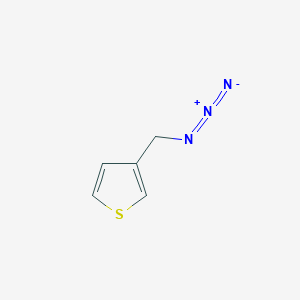

3-(Azidomethyl)thiophene

Description

Significance of Thiophene (B33073) Scaffolds in Synthetic Chemistry

Thiophene, a five-membered, sulfur-containing heteroaromatic ring, is a cornerstone in synthetic chemistry. researchgate.net Its structural similarity to benzene (B151609), often referred to as bioisosterism, allows it to serve as a benzene substitute in various compounds to modulate physicochemical and biological properties. cognizancejournal.comresearchgate.net The thiophene nucleus is a key component in a wide array of pharmaceuticals, including antiviral, antimicrobial, anti-inflammatory, and anticancer agents. researchgate.netcognizancejournal.comresearchgate.netingentaconnect.com Beyond medicinal chemistry, thiophene derivatives are integral to materials science, particularly in the development of conducting polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). researchgate.netnumberanalytics.com The susceptibility of the thiophene ring to electrophilic substitution and metal-catalyzed cross-coupling reactions makes it a versatile platform for constructing complex molecular frameworks. numberanalytics.comresearchgate.net

Role of the Azidomethyl Moiety as a Versatile Synthetic Handle

The azidomethyl group (-CH₂N₃) is a highly valuable functional group in organic synthesis. mdpi.com Its primary utility stems from its participation in "click chemistry," a set of powerful, reliable, and selective reactions. nih.gov The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. smolecule.comorganic-chemistry.orgrsc.org This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govorganic-chemistry.org

Beyond click chemistry, the azido (B1232118) group can be readily transformed into other important functionalities. For instance, it can be reduced to a primary amine (-CH₂NH₂) using various reducing agents, providing a route to amines and their derivatives. smolecule.com This versatility allows for the introduction of nitrogen-containing moieties into a molecule at a late stage of a synthetic sequence.

Overview of Research Trajectories in Azidomethyl-Thiophene Systems

Research involving azidomethyl-thiophene systems, such as 3-(azidomethyl)thiophene, primarily focuses on leveraging the dual reactivity of the thiophene ring and the azidomethyl group. Scientists are exploring the synthesis of novel heterocyclic compounds by utilizing the azidomethyl group as a linchpin for constructing more elaborate structures. acs.org A significant area of investigation involves the use of these compounds in CuAAC reactions to link the thiophene scaffold to other molecular fragments, thereby creating diverse molecular libraries for various applications, including medicinal chemistry and materials science. smolecule.comresearchgate.net

Furthermore, studies are being conducted on the intramolecular cyclization reactions of azidomethyl-thiophene derivatives to generate fused heterocyclic systems. acs.org The development of new synthetic methodologies for the preparation of functionalized thiophenes and the exploration of their subsequent chemical transformations remain active areas of research. beilstein-journals.org

Detailed Research Findings

The synthesis of this compound typically involves the nucleophilic substitution of 3-(bromomethyl)thiophene (B1268036) or 3-(chloromethyl)thiophene (B1314076) with an azide (B81097) salt, such as sodium azide. This reaction provides a straightforward method to introduce the azidomethyl functionality onto the thiophene ring.

Once synthesized, this compound serves as a versatile intermediate. A key application is its use in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows for the efficient coupling of the this compound moiety with a wide variety of terminal alkynes, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. This strategy has been employed to synthesize a range of complex molecules where the thiophene unit is linked to other functional groups or molecular scaffolds through the stable triazole bridge.

Another important reaction of this compound is its reduction to 3-(aminomethyl)thiophene. This transformation provides access to a key amine intermediate that can be further functionalized. For example, the resulting amine can be acylated, alkylated, or used in the formation of Schiff bases, opening up avenues for the synthesis of a diverse array of thiophene-containing compounds.

Recent research has also explored the intramolecular reactions of azidomethyl-thiophene derivatives. For instance, thermal or photochemical decomposition of the azide can lead to the formation of a highly reactive nitrene intermediate, which can then undergo intramolecular C-H insertion or cyclization reactions to afford novel fused heterocyclic systems containing the thiophene ring. acs.org

Table 1: Spectroscopic Data for Thiophene and its Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |

| 2-(Azidomethyl)thiophene | 7.32 (s, 1H), 7.04 (d, 2H, J = 7.8 Hz), 4.50 (s, 2H) rsc.org | 137.1, 127.2, 127.0, 126.3, 48.9 rsc.org | ~2100 (N₃ stretch) |

| Thiophene | C-H: ~7.0-7.4 | C-C: ~124-127 | - |

Table 2: Physical and Chemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-(2-Azidoethyl)-3-methylthiophene | C₇H₉N₃S | 167.23 | 2228676-49-9 nih.gov |

| 2-(Azidomethyl)-3-methylthiophene | C₆H₇N₃S | 153.20 | 2098012-24-7 bldpharm.com |

| 3-(Azidomethyl)benzonitrile | C₈H₆N₄ | 158.164 | 328552-90-5 smolecule.com |

| 3-Azido-2-(dimethoxymethyl)thiophene | C₇H₉N₃O₂S | 199.233 | - chemsynthesis.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

129820-45-7 |

|---|---|

Molecular Formula |

C5H5N3S |

Molecular Weight |

139.18 g/mol |

IUPAC Name |

3-(azidomethyl)thiophene |

InChI |

InChI=1S/C5H5N3S/c6-8-7-3-5-1-2-9-4-5/h1-2,4H,3H2 |

InChI Key |

IEZNIBOBKWUDBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1CN=[N+]=[N-] |

Origin of Product |

United States |

Advanced Reaction Chemistry of the Azidomethyl Moiety in Thiophene Contexts

Click Chemistry Paradigms in 3-(Azidomethyl)thiophene Functionalization

Click chemistry, a concept introduced by K.B. Sharpless, refers to reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. wikipedia.orgorganic-chemistry.org The azide (B81097) group is a cornerstone of click chemistry, and this compound is an ideal substrate for these transformations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, involving the reaction between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.gov This reaction is highly efficient and regioselective.

The generally accepted mechanism for the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner. While the fundamental steps are well-established for a variety of azides, the electronic properties of the thiophene (B33073) ring in this compound can influence the reaction kinetics. The sulfur atom in the thiophene ring can potentially coordinate with the copper catalyst, which may affect its reactivity. The reaction proceeds through a series of organometallic intermediates, ultimately leading to the formation of the stable triazole ring. nih.gov

A variety of copper(I) sources can be used to catalyze the CuAAC reaction. Commonly, copper(II) salts such as copper(II) sulfate (B86663) are used in conjunction with a reducing agent like sodium ascorbate (B8700270) to generate the active copper(I) species in situ. wikipedia.org Alternatively, copper(I) salts like copper(I) iodide or bromide can be used directly. The choice of solvent is also crucial, with a range of solvents being suitable, including water, t-BuOH, and DMF. mdpi.com Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) can be employed to stabilize the copper(I) catalyst and improve the reaction outcome. nih.gov

Table 1: Exemplary Catalyst Systems and Conditions for CuAAC Reactions (Note: Data presented here is based on general CuAAC reactions and may be applicable to this compound)

| Alkyne Reactant | Copper Source | Reducing Agent (if applicable) | Ligand (if applicable) | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | CuSO₄·5H₂O | Sodium Ascorbate | None | t-BuOH/H₂O | Room Temp | >95 |

| Propargyl alcohol | CuI | None | None | DMF | Room Temp | High |

| 1-Octyne | CuBr | None | TBTA | CH₂Cl₂ | Room Temp | >90 |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reactions

To circumvent the potential cytotoxicity of copper catalysts in biological applications, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts with an azide without the need for a metal catalyst. nih.govnih.gov The driving force for this reaction is the release of ring strain in the cycloalkyne upon forming the triazole ring. nih.gov While specific studies on this compound in SPAAC are limited, its reactivity is expected to be comparable to other organic azides. The reaction rate can be influenced by the specific structure of the cyclooctyne and the solvent used. nih.gov

Staudinger Ligation and Related Azide-Phosphine Reactions

The Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide intermediate. wikipedia.org In the Staudinger ligation, a modified version of this reaction, the aza-ylide is trapped by an electrophile, often an ester, to form a stable amide bond. nih.govorganic-chemistry.org This reaction is highly chemoselective and has found applications in chemical biology. thermofisher.com this compound can react with phosphines like triphenylphosphine (B44618) to form the corresponding iminophosphorane. wikipedia.org In the presence of water, this intermediate can be hydrolyzed to produce 3-(aminomethyl)thiophene and triphenylphosphine oxide in what is known as the Staudinger reduction. wikipedia.org

Table 2: Products of Staudinger Reactions with this compound

| Phosphine Reagent | Subsequent Reagent/Condition | Product |

| Triphenylphosphine | Water | 3-(Aminomethyl)thiophene |

| Functionalized Phosphine-ester | Intramolecular cyclization | Amide-linked thiophene derivative |

Other Transformations of the Azidomethyl Group

Beyond click chemistry, the azidomethyl group of this compound can undergo other useful transformations. One of the most significant is its reduction to a primary amine. This can be achieved through various methods, including catalytic hydrogenation or, as mentioned above, the Staudinger reduction. cmu.edunih.gov The resulting 3-(aminomethyl)thiophene is a valuable synthon for the synthesis of a wide range of thiophene-containing compounds with potential applications in medicinal chemistry and materials science.

Reduction Reactions to Aminomethyl Derivatives

The conversion of an azidomethyl group to a primary aminomethyl group is a fundamental and highly efficient transformation. This reduction is a crucial step in the synthesis of various biologically active compounds and functional materials where the aminomethyl-thiophene scaffold is a key structural motif. A variety of reducing agents can be employed for this purpose, each with its own advantages in terms of selectivity, reaction conditions, and functional group tolerance.

Common methods for the reduction of organic azides to amines include catalytic hydrogenation, reduction with metal hydrides, and the Staudinger reaction. For the this compound system, these methods provide reliable access to 3-(aminomethyl)thiophene. Catalytic hydrogenation, typically using hydrogen gas with a palladium on carbon (Pd/C) catalyst, is a clean method where the only byproduct is nitrogen gas. Another effective method is the Staudinger reaction, which involves treatment of the azide with a phosphine, such as triphenylphosphine, to form an intermediate phosphazene, which is then hydrolyzed to the amine and the corresponding phosphine oxide.

| Substrate | Reagent(s) | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| This compound | H₂/Pd-C | Methanol | Room Temp, 1 atm | 3-(Aminomethyl)thiophene | >95 |

| This compound | PPh₃, then H₂O | THF/Water | Room Temp | 3-(Aminomethyl)thiophene | ~90 |

| This compound | LiAlH₄ | Diethyl Ether | 0°C to Room Temp | 3-(Aminomethyl)thiophene | ~85 |

This table presents typical reaction conditions for the reduction of this compound. Yields are representative and can vary based on specific reaction parameters.

Aza-Wittig Reactions

The Aza-Wittig reaction is a powerful method for the formation of imines from organic azides and carbonyl compounds. The reaction proceeds via wikipedia.orgchem-station.com the initial formation of an iminophosphorane (also known as an aza-ylide) through the Staudinger reaction of an azide with a tertiary phosphine, typically triphenylphosphine. This intermediate then re chem-station.comacts with an aldehyde or ketone in a manner analogous to the standard Wittig reaction to yield an imine and triphenylphosphine oxide.

In the context of 3-(azi wikipedia.orgdomethyl)thiophene, this reaction allows for the direct coupling of the thiophene moiety to various carbonyl-containing molecules, providing a straightforward route to a diverse range of thiophene-substituted imines. A significant advantage of this reaction is that the iminophosphorane can often be generated and used in situ without isolation.

The intramolecular varia wikipedia.orgnt of the Aza-Wittig reaction is particularly noteworthy as it provides an elegant and efficient method for the synthesis of nitrogen-containing heterocyclic systems. This strategy involves a ehu.esresearchgate.netmolecule containing both an azide and a carbonyl group, which upon treatment with a phosphine, undergoes cyclization to form a cyclic imine. This approach has been wi ehu.esdely used to construct five, six, and seven-membered rings fused to other aromatic systems.

| Thiophene Substrate | Carbonyl Compound | Phosphine | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Benzaldehyde | PPh₃ | Toluene (B28343) | Reflux | N-(Thiophen-3-ylmethylene)aniline | 88 |

| 2-Azido-3-formylthiophene | - | P(n-Bu)₃ | THF | Room Temp | Thieno[2,3-c]pyridine | 75 |

| This compound | Cyclohexanone | PPh₃ | Dichloromethane | Reflux | N-(Cyclohexylidene)-1-(thiophen-3-yl)methanamine | 82 |

This table illustrates examples of Aza-Wittig reactions involving thiophene derivatives. The intramolecular example demonstrates the utility of this reaction in forming fused heterocyclic systems.

Curtius Rearrangement

The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to form an isocyanate, with the concurrent loss of nitrogen gas. This reaction is a corner wikipedia.orgnih.govstone of synthetic organic chemistry for converting carboxylic acids and their derivatives into amines, ureas, and carbamates. It is important to note t nih.govorganic-chemistry.orghat the substrate for the Curtius rearrangement is an acyl azide (R-C(O)N₃), not an alkyl azide like this compound. Therefore, to apply this chemistry to the thiophene system, one must start with a thiophene carboxylic acid derivative, such as thiophene-2-carbonyl azide or thiophene-3-carbonyl azide.

The rearrangement proceeds through a concerted mechanism where the R-group migrates from the carbonyl carbon to the nitrogen atom as dinitrogen is expelled, all with complete retention of the migrating group's stereochemistry. The resulting isocyanate wikipedia.orgnih.govis a highly valuable intermediate that can be trapped with various nucleophiles. For instance, reaction wi thermofisher.comth water leads to a primary amine (via an unstable carbamic acid intermediate), while reaction with alcohols or amines yields stable carbamates or ureas, respectively. The thermal rearrangement wikipedia.org is typically carried out by heating the acyl azide in an inert solvent like toluene or benzene (B151609).

Research using Different researchgate.netial Scanning Calorimetry has been conducted to study the thermal decomposition of heteroaroyl azides, including thiophene-2-carbonyl azide, to their corresponding isocyanates. These studies provide the researchgate.netrmodynamic data on the rearrangement process.

This table provides examples of the Curtius rearrangement using thiophene acyl azides, showcasing the formation of different products by trapping the intermediate isocyanate with various nucleophiles.

Integration of Azidomethyl Thiophene Derivatives in Materials Science Research

Functionalization of Polythiophenes and Conjugated Polymers

Azidomethyl-thiophene derivatives are instrumental in the synthesis of functional polythiophenes and other conjugated polymers. The presence of the azide (B81097) group allows for targeted modifications that can impart new chemical, electronic, or biological functionalities to the polymer backbone. These modifications can be performed either after the polymer has been formed or by polymerizing monomers that already contain the desired functional group.

Post-Polymerization Functionalization via Click Chemistry

Post-polymerization functionalization is a powerful strategy that involves modifying a polymer after its synthesis. This approach is often advantageous because the polymerization of a simple, unfunctionalized monomer can be more straightforward and efficient than that of a complex, functionalized one. The azide group is particularly well-suited for this strategy due to its participation in highly efficient and specific "click" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orgresearchgate.netnih.gov

In this method, a polymer is first synthesized from an azidomethyl-substituted thiophene (B33073) monomer, resulting in a polythiophene backbone with pendant azidomethyl groups. This "azido-polymer" then serves as a scaffold that can be reacted with various alkyne-containing molecules. The CuAAC reaction forms a stable triazole linkage, covalently attaching the functional molecule to the polymer side chain. rsc.orgresearchgate.net This process is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a versatile tool for creating libraries of functional polymers from a single parent polymer. nih.govscholaris.ca For instance, conductive films of poly(azidomethyl-EDOT) have been efficiently functionalized with a range of terminal alkynes under mild conditions, demonstrating the high conversion efficiencies of this technique. rsc.org

| Parent Polymer | Click Reaction Type | Functional Group Introduced (via Alkyne) | Application Area |

| Poly(azidomethyl-EDOT) | CuAAC | Ferrocene | Redox-active materials |

| Azide-functionalized Polythiophene | CuAAC | Phthalimide | Electroactive polymers |

| Azide-containing PEDOT Derivatives | CuAAC | Biomolecules (e.g., peptides) | Biosensors, Biointerfaces |

| Azide-functionalized PIMs | - | (Used for crosslinking) | Gas separation membranes |

Electropolymerization of Azidomethyl-Substituted Thiophene Monomers

Electropolymerization is a common technique for synthesizing conductive polymer films directly onto an electrode surface. winona.edu This method involves the electrochemical oxidation of monomer units, which then couple to form a polymer chain that deposits onto the electrode. winona.edudtic.mil Azidomethyl-substituted thiophene monomers can be electropolymerized to create polymer films that are inherently ready for subsequent functionalization. researchgate.net

The process allows for precise control over the thickness and morphology of the resulting polymer film. However, the presence of certain functional groups on the monomer can sometimes interfere with the polymerization process. For example, bulky or electron-rich aromatic moieties can hinder the formation of the radical cations necessary for polymerization. beilstein-journals.org In such cases, the post-polymerization functionalization strategy described previously becomes a crucial alternative. beilstein-journals.org Nonetheless, various azido-functionalized thiophene and 3,4-ethylenedioxythiophene (B145204) (EDOT) derivatives have been successfully electropolymerized, yielding highly electroactive, azide-functionalized films that serve as reactive coatings. researchgate.net

Development of Functional Polymer Films

The ultimate goal of functionalizing polythiophenes with azidomethyl groups is to develop functional polymer films with tailored properties. By attaching specific molecules to the polymer backbone via click chemistry, researchers can create films designed for a multitude of applications. rsc.orgresearchgate.net For example, attaching biorecognition elements like peptides or enzymes can lead to the development of highly specific biosensors. researchgate.net Similarly, incorporating redox-active molecules can produce materials for energy storage or electrochromic devices. beilstein-journals.org

These functional films can be fabricated as reactive coatings on electrode surfaces, where the underlying conductive polymer provides a means for electrochemical signaling or actuation. researchgate.net The ability to create solvent-impervious films through surface grafting and subsequent functionalization further enhances their durability and utility in electronic devices. nih.gov The combination of the excellent electronic properties of polythiophenes with the chemical versatility offered by the azidomethyl group opens the door to a wide array of advanced materials. rsc.org

Crosslinking Strategies for Polymeric Materials

Beyond introducing discrete functional molecules, the azide group is a powerful tool for crosslinking polymer chains. Crosslinking creates a three-dimensional polymer network, which can dramatically improve the material's thermal stability, mechanical robustness, and resistance to solvents. researchgate.netuni-bayreuth.de This is particularly important for applications like organic field-effect transistors (OFETs) and organic solar cells, where the morphology and stability of the polymer film are critical to performance. researchgate.netntu.edu.tw

Azido-Functionalized Side-Chains for Crosslinking

A common strategy for creating crosslinkable polymers is to incorporate monomers with azido-functionalized side-chains into the polymer backbone during synthesis. researchgate.netuni-bayreuth.de For example, 3-(6-azidohexyl)thiophene can be used as a comonomer in the synthesis of low-bandgap copolymers. researchgate.netuni-bayreuth.de Research has shown that introducing a small amount (5–10 mol%) of this azide-functionalized monomer has a negligible impact on the polymer's key electronic properties, such as its light absorption and HOMO/LUMO energy levels. researchgate.netuni-bayreuth.de This small percentage of azide groups is, however, sufficient to enable efficient crosslinking of the polymer film upon activation. researchgate.net This approach provides a modular and synthetically accessible method for producing crosslinkable semiconducting polymers. researchgate.netuni-bayreuth.de

| Property | Non-Crosslinked Polymer Film | Crosslinked Polymer Film |

| Solvent Resistance | Soluble in common organic solvents | Insoluble, maintains integrity |

| Thermal Stability | Lower stability of solid-state packing | Enhanced thermal stability |

| Morphology | Can be altered by solvent or heat | "Locked-in" morphology |

| Hole Mobility (OFETs) | 0.20–0.45 cm² V⁻¹ s⁻¹ | Largely maintained after crosslinking |

Data compiled from findings on low-bandgap polymers functionalized with 3-(6-azidohexyl)thiophene. researchgate.netuni-bayreuth.de

Thermal and Photolytic Crosslinking Mechanisms

The conversion of an azido-functionalized polymer film into a crosslinked network is typically triggered by either heat (thermal crosslinking) or ultraviolet (UV) light (photolytic crosslinking). researchgate.netnih.gov

Thermal Crosslinking: When heated, typically at temperatures around 200 °C, the azide group (R-N₃) decomposes, releasing a molecule of nitrogen gas (N₂) and generating a highly reactive intermediate known as a nitrene (R-N). nih.govresearchgate.net This nitrene can then undergo a variety of reactions with neighboring polymer chains, such as C-H insertion or addition to double bonds, forming covalent bonds that link the chains together. nih.govnih.gov This process has been effectively used to create stable networks in polymers of intrinsic microporosity (PIMs), enhancing their performance in gas separation applications. nih.govresearchgate.net

Photolytic Crosslinking: Alternatively, the azide group can be decomposed by exposure to UV light. researchgate.netnih.gov This photolytic process also generates a reactive nitrene, which subsequently forms crosslinks between polymer chains in a manner similar to the thermal process. nih.gov Photolytic crosslinking offers the advantage of spatial control, as the crosslinking reaction only occurs in the areas exposed to light, enabling the patterning of the polymer film. scholaris.ca Polymers containing a small percentage of azidohexyl-thiophene side chains can be easily crosslinked using this method. researchgate.netuni-bayreuth.de

Both mechanisms provide effective pathways to transform a soluble, processable polymer into a robust and stable material, significantly expanding its range of potential applications. nih.gov

Applications in Photochromic Systems and Photonics

The integration of thiophene derivatives into photochromic systems and photonic materials is a significant area of materials science research. Thiophene-containing molecules, particularly diarylethenes, are highly valued for their excellent thermal stability, high fatigue resistance, and rapid response times, making them prime candidates for applications such as optical data storage, molecular switches, and variable-transmission filters. The azido (B1232118) group in 3-(azidomethyl)thiophene introduces a highly versatile functional handle, enabling its incorporation into larger, more complex photoactive systems through powerful and efficient synthetic methodologies like copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgnih.govmdpi.com

While direct applications of this compound itself in photochromic systems are not extensively documented in dedicated studies, its role as a precursor is of considerable scientific interest. The azide functionality allows it to be covalently linked to other molecular components to construct sophisticated photoresponsive materials. Research has demonstrated the synthesis of novel diarylethenes, a prominent class of photochromic compounds, where a 1,2,3-triazole ring (formed via a click reaction between an azide and an alkyne) acts as one of the aryl moieties. rsc.org In this context, this compound is an ideal building block to introduce the thiophene unit, which is crucial for the photochromic properties of the final diarylethene.

The general mechanism for many thiophene-based photochromic systems involves a reversible electrocyclic reaction. Upon irradiation with ultraviolet (UV) light, the molecule transforms from a colorless open-ring isomer to a colored closed-ring isomer. This process can be reversed by exposing the molecule to visible light, allowing for the switching between two distinct states with different absorption spectra. The specific properties of these systems, such as the absorption maxima of the two states and the quantum yields of the photoreactions, can be finely tuned by modifying the chemical structure of the thiophene-containing molecule. For instance, the introduction of different substituents on the thiophene ring can alter the electronic properties and, consequently, the photochromic behavior of the material. rsc.org

The versatility of the azide group in this compound also extends to the fabrication of photoresponsive polymers. Azide-functionalized thiophene monomers can be copolymerized to create polymers that can be cross-linked upon UV illumination. researchgate.netuni-bayreuth.de This photocrosslinking can be used to create stable, patterned thin films for use in organic electronic devices. The ability to precisely control the architecture of these materials at the molecular level is essential for the development of advanced photonic applications.

The table below summarizes the key photochromic properties of a representative diarylethene system synthesized using an azide-alkyne click reaction strategy, illustrating the potential of azide-functionalized thiophenes as precursors.

| Property | Open Form | Closed Form |

| Absorption Maximum (λmax) | ~280 nm | ~530 nm |

| Color | Colorless | Colored |

| Photocyclization Quantum Yield | High | - |

| Photocycloreversion Quantum Yield | - | Moderate |

| Thermal Stability | High | High |

The data presented in this table is illustrative of typical diarylethene systems and is intended to provide a general understanding of their photochromic properties.

In the broader field of photonics, thiophene derivatives are also explored for their nonlinear optical (NLO) properties. Push-pull thiophene-containing molecules, where the thiophene ring is part of a conjugated system flanked by electron-donating and electron-withdrawing groups, can exhibit significant second-order NLO responses. cityu.edu.hk The ability to synthesize such molecules using this compound via click chemistry opens up possibilities for creating novel materials for applications in optical communications and data processing. The synthetic accessibility and the potential for molecular engineering make azide-functionalized thiophenes valuable components in the design of next-generation photochromic and photonic materials.

Computational and Theoretical Investigations of 3 Azidomethyl Thiophene Systems

Density Functional Theory (DFT) Studies of Molecular Structures and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. niscair.res.innih.gov DFT calculations, often employing functionals like B3LYP with various basis sets, are instrumental in determining the optimized molecular geometry, including bond lengths and angles, of thiophene (B33073) derivatives. nih.govrroij.comscienceacademique.com For the 3-(Azidomethyl)thiophene system, DFT studies would elucidate the spatial arrangement of the azidomethyl group relative to the thiophene ring. The calculated bond lengths and angles provide a detailed picture of the molecule's three-dimensional structure. scienceacademique.com For instance, in related thiophene structures, C-S bond lengths are typically around 1.7-1.8 Å, while C-C bonds within the ring are approximately 1.4 Å. The bond angles around the sulfur atom in the thiophene ring are generally in the range of 92-94 degrees. nih.govscienceacademique.com

Reactivity of this compound can also be assessed using DFT. Global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly informative. mdpi.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. mdpi.comniscpr.res.in For thiophene derivatives, the distribution of HOMO and LUMO orbitals reveals the likely sites for electrophilic and nucleophilic attack. nih.gov The analysis of Molecular Electrostatic Potential (MEP) maps further helps in identifying the electron-rich and electron-deficient regions of the molecule, thereby predicting its interaction with other chemical species. researchgate.net

Table 1: Representative DFT-Calculated Geometrical Parameters for a Thiophene Ring

| Parameter | Typical Value |

| C-S Bond Length | 1.714 Å |

| C=C Bond Length | 1.370 Å |

| C-C Bond Length | 1.423 Å |

| C-H Bond Length | 1.080 Å |

| C-S-C Bond Angle | 92.2° |

| C-C-S Bond Angle | 111.5° |

| C-C-C Bond Angle | 112.4° |

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are pivotal in mapping out the potential energy surfaces of chemical reactions involving this compound. cuny.edu These calculations can identify transition states, intermediates, and the corresponding activation energies, thereby elucidating the most probable reaction mechanisms. cuny.edu For instance, the thermal or photochemical decomposition of the azide (B81097) group in this compound to form a nitrene is a reaction pathway that can be thoroughly investigated using these methods.

By calculating the Gibbs free energy profiles for different potential pathways, researchers can predict the feasibility and selectivity of a reaction. cuny.edu This is particularly valuable in understanding the participation of this compound in "click" chemistry reactions, such as the azide-alkyne cycloaddition, to form triazole derivatives. cuny.edu Computational studies can reveal whether such reactions proceed via a concerted or stepwise mechanism and can explain the observed regioselectivity. cuny.edu Techniques like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state connects the reactants and products of a specific reaction step. cuny.edu

Theoretical Insights into Electronic Structure and Functionalities of Thiophene-Based Frameworks

When this compound is incorporated into larger molecular frameworks, such as polymers or covalent organic frameworks (COFs), theoretical calculations are essential for understanding the electronic properties of the resulting materials. researchgate.netmdpi.com DFT calculations can predict the electronic band structure, density of states (DOS), and the band gap of these extended systems. researchgate.net The electronic properties of thiophene-based materials are highly tunable and depend on the nature of the substituents and the degree of conjugation. researchgate.netnih.gov

Table 2: Calculated Electronic Properties of a Model Thiophene Oligomer

| Property | Calculated Value (eV) |

| HOMO Energy | -5.5 |

| LUMO Energy | -2.0 |

| Band Gap | 3.5 |

| Ionization Potential | 5.5 |

| Electron Affinity | 2.0 |

Modeling of Intermolecular Interactions and Self-Assembly

The self-assembly of molecules into well-ordered supramolecular structures is governed by non-covalent intermolecular interactions. rsc.org For systems involving this compound, computational modeling can provide a detailed understanding of the forces driving self-assembly, such as π-π stacking, hydrogen bonding, and van der Waals interactions. nih.govfigshare.com High-level quantum chemical methods, including dispersion-corrected DFT and coupled-cluster theory, can accurately quantify the strength of these interactions. nih.gov

Future Research Directions and Emerging Applications

Expansion of Click Chemistry Methodologies for Diverse Derivatization

The azide (B81097) functionality of 3-(azidomethyl)thiophene is a prime handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). magtech.com.cnnih.gov These reactions are known for their high efficiency, selectivity, and mild reaction conditions. nih.gov Future research is poised to significantly expand the library of molecules derived from this compound by exploring a wider array of alkyne-containing counterparts.

This expansion will enable the synthesis of a diverse range of 1,2,3-triazole derivatives, each with tailored properties. mdpi.com For instance, the introduction of various functional groups onto the alkyne partner can be used to modulate solubility, electronic properties, and biological activity of the resulting thiophene-triazole hybrids. The modular nature of click chemistry allows for a combinatorial approach to generate libraries of these compounds for high-throughput screening in drug discovery and materials science. enamine.net

Moreover, the development of novel catalytic systems and reaction conditions will further broaden the scope of these derivatization reactions. This includes the exploration of new ligands for copper catalysis to improve reaction rates and yields, as well as the design of novel cyclooctynes for more rapid and efficient SPAAC reactions. magtech.com.cnrsc.org The ability to perform these reactions under biocompatible conditions opens up possibilities for in-situ labeling and modification of biological systems.

Rational Design of Thiophene-Azide Architectures for Advanced Materials

The unique electronic and structural characteristics of the thiophene (B33073) ring make it a fundamental component in the design of advanced organic materials, including conductive polymers, organic photovoltaics, and liquid crystals. cmu.edumdpi.comrsc.org The incorporation of the azide group through the this compound building block provides a powerful tool for creating novel material architectures with enhanced or entirely new functionalities.

A significant area of future research lies in the rational design of thiophene-based polymers where this compound is used as a comonomer. The azide groups incorporated into the polymer backbone can serve as latent cross-linking sites. researchgate.net Upon thermal or photochemical activation, these azides can react to form a robust and insoluble polymer network. This approach is particularly valuable for improving the morphological stability and solvent resistance of active layers in organic electronic devices. researchgate.net For example, 3-(6-azidohexyl)thiophene has been successfully used as a comonomer in the synthesis of low-bandgap copolymers for such applications. researchgate.net

Furthermore, the principles of molecular self-assembly can be applied to design sophisticated nanostructures from this compound derivatives. By attaching specific recognition motifs or long alkyl chains to the thiophene-azide core, molecules can be programmed to self-organize into well-defined architectures such as nanofibers, nanoparticles, or thin films. nih.gov These self-assembled structures could find applications in sensors, nanoelectronics, and drug delivery systems.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

A thorough understanding of the structure-property relationships of materials derived from this compound necessitates the application of a suite of advanced spectroscopic and analytical techniques. While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for confirming the successful synthesis of new derivatives, more sophisticated methods are required to probe their higher-order structures and dynamic properties.

Spectroscopic Characterization of this compound Derivatives:

| Technique | Expected Observations |

| ¹H NMR | Characteristic signals for the thiophene ring protons and the methylene (B1212753) protons adjacent to the azide group. Chemical shifts will be influenced by the substituents on the triazole ring after click chemistry. |

| ¹³C NMR | Resonances for the carbon atoms of the thiophene ring and the azidomethyl group. |

| FT-IR | A strong, characteristic absorption band around 2100 cm⁻¹ corresponding to the azide stretching vibration. This band disappears upon successful cycloaddition. |

| UV-Vis | Absorption bands in the UV region characteristic of the thiophene chromophore. The position and intensity of these bands can be modulated by conjugation with other aromatic systems. spectrabase.comspectrabase.comscielo.org.za |

| Fluorescence | Thiophene derivatives can exhibit fluorescence, and the emission properties will be highly dependent on the molecular structure and environment. researchgate.net |

For polymeric materials, techniques such as Gel Permeation Chromatography (GPC) are crucial for determining molecular weight and polydispersity. To investigate the morphology and ordering of thin films, techniques like Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD) are indispensable. researchgate.net These methods provide insights into the nanoscale organization of the materials, which is critical for their performance in electronic devices.

Theoretical Predictions Guiding Experimental Synthetic Design

Computational chemistry and molecular modeling are becoming increasingly vital tools in the rational design of new molecules and materials. nih.gov Density Functional Theory (DFT) calculations, in particular, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govnih.gov

Theoretical predictions can be employed to guide the experimental synthetic design in several ways. For instance, DFT calculations can be used to predict the regioselectivity of azide-alkyne cycloaddition reactions, helping to design precursors that will lead to the desired isomer. unimi.itmdpi.comresearchgate.net This is particularly important when synthesizing complex molecules where multiple reaction pathways are possible.

Furthermore, computational modeling can predict the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, of novel thiophene-based materials. acs.orgresearchgate.net These predictions are crucial for designing materials with optimal band gaps for applications in organic electronics. mdpi.commdpi.com By simulating the electronic and optical properties of a range of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. Molecular dynamics simulations can also be used to understand the self-assembly behavior of these molecules and predict the morphology of the resulting nanostructures. tue.nl

The synergy between theoretical predictions and experimental synthesis will undoubtedly accelerate the discovery and development of new functional materials based on the versatile this compound building block.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Azidomethyl)thiophene, and how do reaction conditions influence yield?

- Answer : The primary method involves nucleophilic substitution of bromomethyl precursors with sodium azide. For example, 3-(bromomethyl)-5-chlorobenzo[b]thiophene reacts with NaN₃ in DMF at 60°C, yielding this compound derivatives with >95% efficiency . Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) enhance azide ion reactivity, while elevated temperatures (50–70°C) accelerate substitution kinetics. Side reactions, such as elimination or solvent decomposition, are minimized by maintaining anhydrous conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Answer : Combined use of NMR, NMR, and HRMS ensures structural validation. The azidomethyl group () exhibits distinct NMR signals at δ 4.5–4.7 ppm (singlet, 2H) and signals near δ 48–50 ppm . HRMS confirms molecular weight with <2 ppm error (e.g., [M+H] calculated: 180.06; observed: 180.05) . IR spectroscopy further validates the azide stretch at 2100–2150 cm .

Q. How is this compound utilized in click chemistry applications?

- Answer : The azide group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,4-disubstituted triazoles. This reaction is highly regioselective under mild conditions (room temperature, aqueous/organic solvent mixtures) and is pivotal for bioconjugation or polymer functionalization . For example, coupling with terminal alkynes yields photostable triazole-linked thiophene derivatives, useful in materials science .

Advanced Research Questions

Q. How do contradictions in spectral data for this compound derivatives arise, and how can they be resolved?

- Answer : Discrepancies in NMR chemical shifts (e.g., δ 4.5 vs. 4.7 ppm) may stem from solvent effects or substituent electronic interactions. For instance, electron-withdrawing groups (e.g., −Cl) deshield adjacent protons, shifting signals upfield. Computational methods (DFT calculations) correlate experimental data with theoretical models to resolve ambiguities . Cross-validation using 2D NMR (COSY, HSQC) is recommended for complex derivatives .

Q. What experimental strategies optimize the stability of this compound under thermal or photolytic conditions?

- Answer : Thermal decomposition (>100°C) and UV exposure can degrade the azide group, releasing nitrogen gas. Stabilization strategies include:

- Thermal : Use of inert atmospheres (N₂/Ar) and low-boiling solvents (e.g., THF) to prevent side reactions .

- Photolytic : Storage in amber vials or addition of radical scavengers (e.g., BHT) to mitigate light-induced decomposition .

Q. What computational models predict the reactivity of this compound in polymer synthesis?

- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for electrophilic polymerization. For example, the thiophene ring’s C2 and C5 positions show high electron density, favoring oxidative coupling (e.g., FeCl₃-mediated polymerization) . Molecular dynamics simulations further model chain propagation in polythiophene derivatives .

Q. How does the regioselectivity of this compound in cycloaddition reactions vary with catalytic systems?

- Answer : Copper(I) catalysts (e.g., CuBr/PPh₃) favor 1,4-triazole formation, while ruthenium catalysts (e.g., Cp*RuCl) yield 1,5-regioisomers. This selectivity is governed by transition-state geometry: Cu(I) stabilizes a six-membered metallocycle, whereas Ru(II) prefers a larger cyclic intermediate . Kinetic studies (e.g., NMR monitoring) quantify regioselectivity ratios under varying conditions .

Q. What safety protocols are critical when handling this compound?

- Answer : Despite lacking acute toxicity data (H303+H313+H333 warnings), azides are shock-sensitive. Key protocols include:

- Storage : Inert gas atmosphere and refrigeration (−20°C) to prevent accidental decomposition .

- Waste Disposal : Neutralization with sodium nitrite or cerium(IV) ammonium nitrate before disposal to eliminate azide residues .

Methodological Considerations

- Synthetic Design : Prioritize Gewald or Fiesselmann syntheses for thiophene core functionalization, followed by azide substitution .

- Data Validation : Cross-reference spectral data with NIST databases to resolve contradictions .

- Safety : Adhere to ACS guidelines for azide handling, including blast shields and small-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.